molecular formula C9H18N2O B2713103 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 313975-41-6

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane

Cat. No. B2713103
M. Wt: 170.256
InChI Key: MZNCLIDEUSKTII-UHFFFAOYSA-N
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Patent
US08980903B2

Procedure details

To a mixture of compound 404 (586.4 mg, 1.545 mmol) in tetrahydrofuran (20 mL) was added lithium aluminum hydride (240.5 mg, 6.34 mmol). After 1.5 hours at reflux the reaction was cooled to room temperature and quenched with water (240.5 μL), followed by 1N NaOH (240.5 μL), and then water (2×240.5 μL). The remaining solids were filtered off, and the filtrate was concentrated to give compound 405 (406 mg), as a sticky white solid. LCMS-ESI (POS), M/Z, M+1: Found 171.1, Calculated 171.1.
Name
compound 404
Quantity
586.4 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
240.5 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C2C(CO[C:16]([N:18]3[CH2:23][C:22]4([CH2:28][CH2:27][NH:26][CH2:25][CH2:24]4)[O:21][CH2:20][CH2:19]3)=O)C3C(=CC=CC=3)C=2C=CC=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:16][N:18]1[CH2:23][C:22]2([CH2:28][CH2:27][NH:26][CH2:25][CH2:24]2)[O:21][CH2:20][CH2:19]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
compound 404
Quantity
586.4 mg
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)N1CCOC2(C1)CCNCC2
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
240.5 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 1.5 hours at reflux the reaction
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
quenched with water (240.5 μL)
FILTRATION
Type
FILTRATION
Details
The remaining solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
CN1CCOC2(C1)CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 406 mg
YIELD: CALCULATEDPERCENTYIELD 154.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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